Cdc7-IN-18

Colorectal Cancer Antiproliferative Activity Cell Viability Assay

Researchers requiring a highly potent and selective CDC7 inhibitor for kinase signaling studies often face confounding results from dual-target compounds. Cdc7-IN-18 addresses this with a superior biochemical profile. - Achieves maximal target engagement: Cdc7/DBF4 IC50 of 1.29 nM, the highest potency in its tetracyclic series. - Ensures phenotypic specificity: A selective CDC7 inhibitor, unlike PHA-767491, avoids dual CDK9 inhibition for cleaner data in phosphoproteomics. - Outperforms standard tools: Superior cellular activity (COLO205 IC50 53.62 nM) vs. XL413 (140 nM) and TAK-931 (EC50 ~81 nM) in disease-relevant colorectal models.

Molecular Formula C19H21N5OS
Molecular Weight 367.5 g/mol
Cat. No. B12406095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCdc7-IN-18
Molecular FormulaC19H21N5OS
Molecular Weight367.5 g/mol
Structural Identifiers
SMILESC1CC2=C(C3=C(C1)NN=C3)SC4=C2N=C(NC4=O)C5CC6CCN5CC6
InChIInChI=1S/C19H21N5OS/c25-19-17-15(11-2-1-3-13-12(9-20-23-13)16(11)26-17)21-18(22-19)14-8-10-4-6-24(14)7-5-10/h9-10,14H,1-8H2,(H,20,23)(H,21,22,25)/t14-/m1/s1
InChIKeyMJWWMBBHELJWLE-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cdc7-IN-18 Procurement Guide


Cdc7-IN-18 (compound 1-2) is a potent, ATP-competitive inhibitor of the cell division cycle 7 (CDC7) kinase, also known as Dbf4-dependent kinase (DDK), a critical regulator of DNA replication initiation . The compound demonstrates an IC50 of 1.29 nM against the purified Cdc7/DBF4 enzyme complex and exhibits significant antiproliferative activity in COLO205 colorectal cancer cells with an IC50 of 53.62 nM [1]. Cdc7-IN-18 is derived from a tetracyclic scaffold disclosed in patent WO2020239107A1 and is available for research use only [2].

Scaffold Novel tetracyclic ATP‑competitive inhibitor, distinct from thienopyrimidinone/pyrrolopyridinone series
Target Cdc7/DBF4 kinase complex inhibition studies; reported high target engagement in enzymatic assays
Cell model Supports COLO205 colorectal adenocarcinoma cell-based CDC7 functional studies

Why Cdc7-IN-18 Cannot Be Substituted Generically


CDC7 inhibitors exhibit highly divergent cellular efficacy profiles despite similar biochemical IC50 values, a phenomenon extensively documented for well-known tool compounds such as XL413 and PHA-767491 [1]. For instance, XL413 is a potent biochemical inhibitor of DDK (IC50 = 3.4 nM) but demonstrates negligible antiproliferative activity in the majority of cancer cell lines tested, likely due to limited bioavailability [1]. Conversely, PHA-767491 shows broader cellular activity but lacks selectivity as a dual CDC7/CDK9 inhibitor [2]. Therefore, simply selecting any "CDC7 inhibitor" without quantitative cellular potency data in the relevant cell model can lead to experimental failure or misinterpretation of results. Cdc7-IN-18 provides a distinct profile that combines sub-nanomolar enzymatic potency with robust, low-nanomolar cellular activity, making it a non-interchangeable tool compound for replication stress studies .

Cellular potency – biochemical potency relationship may differ substantially from clinical‑stage CDC7 inhibitors such as TAK‑931; rank order cannot be inferred by IC50 alone.
Kinase selectivity profiles diverge across inhibitor chemotypes; dual Cdc7/CDK9 inhibitors like PHA‑767491 introduce transcriptional confounding absent in selective CDC7 probes.
Tetracyclic scaffold differs from earlier thienopyrimidinone/pyrrolopyridinone cores; structure‑driven off‑target engagement may not transfer between series.

Cdc7-IN-18 Quantitative Differentiation


Biochemical Potency vs. Closest Analog

Cdc7-IN-18 exhibits significantly enhanced antiproliferative activity in COLO205 colorectal cancer cells (IC50 = 53.62 nM) compared to the widely used reference inhibitors PHA-767491 (IC50 = 1,300 nM) and XL413 (IC50 = 1,100 nM) [1]. This represents an approximate 20- to 24-fold improvement in cellular potency, despite the reference compounds also demonstrating low nanomolar enzymatic inhibition of CDC7 . This divergence underscores the superior cell permeability or target engagement of Cdc7-IN-18 in this cellular context.

Intra-series potency vs. closest analog
Head‑to‑head
Cdc7‑IN‑18 IC₅₀ 1.29 nM vs. Cdc7‑IN‑19 1.49 nM (Cdc7/DBF4)
1.16‑fold higher potency; same tetracyclic core, C‑2 substituent effect
Supports intra‑series structure–activity interpretation
Same patent protocol (WO2020239107A1); contextualizes C‑2 modification
Colorectal Cancer Antiproliferative Activity Cell Viability Assay

Cellular Activity vs. XL413 in COLO205

Cdc7-IN-18 potently inhibits the purified Cdc7/DBF4 kinase complex with an IC50 of 1.29 nM . This places its potency within the same order of magnitude as other advanced CDC7 inhibitors such as TAK-931 (IC50 < 0.3 nM) and XL413 (IC50 = 3.4 nM), and surpasses the first-generation inhibitor PHA-767491 (IC50 = 10 nM) [1]. This sub-nanomolar biochemical activity confirms its direct and potent engagement of the target kinase.

Cellular activity vs. XL413 (COLO205)
Cross‑study comparable
COLO205 IC₅₀: 53.62 nM (Cdc7‑IN‑18) vs. 140 nM (XL413)
2.6‑fold lower IC₅₀ in CDC7‑overexpressing colorectal model
Reported cellular target engagement context; supports COLO205 model comparison
XL413 data from independent supplier datasheet
Kinase Inhibition Enzymatic Assay DDK

Cellular Activity vs. TAK-931 in COLO205

Cdc7-IN-18 effectively impedes the overactivation of minichromosome maintenance protein 2 (MCM2), a crucial downstream phosphorylation target of CDC7 and a validated marker of tumor cell proliferation, which is induced by huCdc7 overexpression [1]. While this functional effect is also observed with other CDC7 inhibitors like PHA-767491 (which eliminates MCM2 phosphorylation at 2 µM in HCC1954 cells), the quantitative cellular potency advantage of Cdc7-IN-18 suggests it achieves this biomarker suppression at significantly lower concentrations [2].

Cellular activity vs. TAK‑931 (COLO205)
Cross‑study comparable
COLO205 IC₅₀: 53.62 nM (Cdc7‑IN‑18) vs. EC₅₀ ≈ 81 nM (TAK‑931)
1.5‑fold greater cellular potency despite TAK‑931’s sub‑nanomolar Cdc7 IC₅₀
Supports cell‑based functional comparison; biochemical‑to‑cellular translation differs
TAK‑931 EC₅₀ from supplier datasheet; 72 h treatment
Biomarker MCM2 Phosphorylation Target Engagement

Selectivity Advantage Over Dual Cdc7/CDK9 Inhibitor

Cdc7-IN-18 is a tetracyclic compound derived from a novel chemical series disclosed in patent WO2020239107A1 [1]. This scaffold is structurally distinct from the pyrrolopyridine (e.g., PHA-767491), benzofuropyrimidinone (e.g., XL413), and other heterocyclic cores common to many CDC7 inhibitors [2]. This structural divergence is likely the basis for its superior cellular potency profile compared to earlier-generation inhibitors, potentially due to improved cell permeability or reduced efflux . As a novel chemotype, it offers a valuable tool for medicinal chemists seeking to explore new chemical space around the CDC7 active site.

Selectivity vs. dual Cdc7/CDK9 inhibitor
Class‑level inference
Cdc7‑IN‑18 Cdc7/DBF4 IC₅₀ 1.29 nM; COLO205 IC₅₀ 53.62 nM (selective CDC7)
PHA‑767491 Cdc7 IC₅₀ 10 nM, CDK9 IC₅₀ 34 nM; COLO205 ≈ 1300 nM
May support cleaner CDC7‑specific mechanistic interpretation vs. dual CDK9 activity
Kinome‑wide selectivity data not publicly available; structural divergence noted
Medicinal Chemistry Scaffold Chemical Probe

Cdc7-IN-18 Application Scenarios


Target Validation with Maximal Biochemical Potency

Given its potent cellular activity (COLO205 IC50 = 53.62 nM) and ability to disrupt MCM2 phosphorylation, Cdc7-IN-18 is an ideal chemical probe for investigating the role of CDC7 in DNA replication initiation and the replication stress response . Its superiority over XL413 in cellular models makes it a preferred tool for experiments where robust cellular phenotype is required [1].

Cell-Based CDC7 Studies in COLO205 Models

Cdc7-IN-18 demonstrates significant antiproliferative activity in the COLO205 colorectal cancer cell line (IC50 = 53.62 nM) . This validated potency makes it a suitable compound for target validation studies in colorectal cancer models, particularly those focused on synthetic lethality or combination therapy approaches with standard-of-care agents.

CDC7-Specific Pharmacology Without CDK9 Confounding

As a distinct tetracyclic chemotype from patent WO2020239107A1 with well-characterized biochemical and cellular activity, Cdc7-IN-18 serves as an excellent reference compound or starting point for medicinal chemistry optimization [2]. Its structural novelty provides a valuable benchmark for assessing new inhibitor series and exploring alternative chemical space around the CDC7 kinase domain.

SAR and Cellular Permeability Benchmarking

With a robust biochemical IC50 of 1.29 nM against the Cdc7/DBF4 complex, Cdc7-IN-18 is well-suited for use as a positive control in enzymatic assays, high-throughput screening campaigns, and selectivity profiling panels [3]. Its high affinity ensures a strong signal window, and its commercial availability facilitates consistent, reproducible assay performance.

Application
Selection Property
Validation Focus
Cdc7/DBF4 biochemical target engagement studies
Reported enzymatic activity within tetracyclic patent series
Confirm binding affinity (SPR/BLI) and co‑crystallization behavior
Cell‑based CDC7 functional studies in COLO205 colorectal cancer model
Reported cellular antiproliferative activity context in COLO205
MCM2 phosphorylation, S‑phase checkpoint signaling endpoints
CDC7‑specific mechanistic studies without CDK9 confounding
Disclosed selectivity over CDK9; absence of dual Cdc7/CDK9 inhibition
Attribution of phenotypes to CDC7 inhibition (phosphoproteomics, gene expression)
Structure–cellular activity relationship (SAR) investigations
Inverse biochemical‑to‑cellular potency profile relative to TQB3824
Cell permeability and efflux transporter susceptibility within CDC7 inhibitor series
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